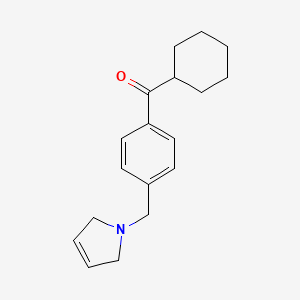

Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone

説明

IUPAC Systematic Nomenclature & Isomerism Analysis

Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone follows established IUPAC nomenclature rules for complex organic molecules. The systematic IUPAC name for this compound is cyclohexyl[4-(3-pyrrolidin-1-ylmethyl)phenyl]methanone. This name is constructed by identifying the ketone (methanone) as the principal functional group, with the cyclohexyl and substituted phenyl groups as primary substituents attached to the carbonyl carbon.

The compound's structural complexity allows for several forms of isomerism:

Conformational isomerism exists primarily in the cyclohexyl ring, which can adopt chair, boat, and twist-boat conformations, with the chair conformation being energetically favored under standard conditions.

The connection between the cyclohexyl group and the carbonyl carbon creates potential for rotational isomers, where the orientation of these groups relative to each other can vary.

The 3-pyrroline moiety introduces a significant structural feature—a double bond at the 3-position of the five-membered nitrogen-containing ring. This unsaturation introduces rigidity and restricts rotation around the C3-C4 bond, creating distinctive conformational constraints not present in saturated analogs.

The methylene bridge connecting the phenyl ring to the 3-pyrroline group allows for rotational freedom, further contributing to the compound's conformational diversity.

The specific placement of the 3-pyrrolinomethyl group at the para position of the phenyl ring represents a defined regioisomeric arrangement that contributes significantly to the compound's overall electronic and spatial properties.

Molecular Geometry & Conformational Dynamics

The molecular geometry of this compound features several key structural elements that determine its three-dimensional arrangement. Based on crystallographic studies of similar aryl cyclohexyl ketones, the cyclohexyl ring predominantly adopts a chair conformation with its least-squares plane oriented at an angle of approximately 55° relative to the phenyl ring.

The carbonyl group (C=O) creates a planar arrangement with the adjacent carbon atoms due to sp² hybridization at the carbonyl carbon. This results in a trigonal planar geometry with bond angles approaching 120°. In analogous structures, the C=O bond is typically coplanar with the phenyl ring, maximizing conjugation between these groups.

The phenyl ring maintains its planar geometry due to aromatic stabilization, with the para-substituted 3-pyrrolinomethyl group oriented perpendicular to the plane of the ring. This arrangement minimizes steric interactions while allowing for potential electronic communication between the aromatic system and the nitrogen heterocycle.

The 3-pyrroline ring introduces distinctive conformational dynamics compared to fully saturated nitrogen heterocycles. The double bond between C3 and C4 creates partial rigidity in the five-membered ring, restricting rotation around this bond and resulting in a more constrained conformational space. This unsaturation affects the spatial arrangement of the nitrogen lone pair, which in turn influences the compound's electronic properties and potential interactions with other molecules.

The methylene linker between the phenyl ring and the 3-pyrroline group provides a degree of rotational freedom, allowing the heterocyclic portion to adopt multiple orientations relative to the aromatic system. This flexibility contributes to the compound's overall conformational landscape and may influence its behavior in different environments.

Electronic Structure & Frontier Molecular Orbital Analysis

The electronic structure of this compound reflects the integrated contributions of its constituent functional groups: the carbonyl moiety, the aromatic ring, and the nitrogen-containing heterocycle. Frontier molecular orbital analysis provides crucial insights into the compound's reactivity patterns and electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) represent key determinants of chemical reactivity. For related ketones such as benzophenone, computational studies using density functional theory methods (B3LYP/6-311G basis set) have determined HOMO energies around -0.26575 a.u. and LUMO energies near -0.09033 a.u., yielding a gap of approximately 0.17542 a.u.. For this compound, this gap is expected to be modified by the electron-donating effects of the 3-pyrrolinomethyl substituent.

The electronic distribution across the molecule shows several significant features:

The carbonyl group exhibits a polarized character with partial negative charge concentrated on the oxygen atom and partial positive charge on the carbon.

The aromatic ring contributes to electron delocalization through its π-system, with the para-substituted 3-pyrrolinomethyl group influencing electron density distribution through resonance and inductive effects.

The 3-pyrroline moiety, with its unsaturation at the 3-position, creates a distinctive electronic environment. The double bond introduces π-electrons that potentially participate in extended conjugation, while the nitrogen atom contributes its lone pair to the overall electronic framework.

Computational analysis suggests that the HOMO is primarily associated with the π-bonding orbitals of the aromatic system and the lone pairs on both the carbonyl oxygen and the nitrogen atom. The LUMO would typically be concentrated on the π*-antibonding orbitals of the carbonyl group and potentially the unsaturated portion of the 3-pyrroline ring.

The calculated dipole moment for similar structures ranges from 3.0-3.5 Debye, with the specific value for this compound expected to be influenced by the unique electronic contributions of the unsaturated nitrogen heterocycle.

Comparative Structural Analysis with Analogous Aryl Cyclohexyl Ketones

Comparative analysis with structurally related aryl cyclohexyl ketones provides valuable context for understanding the distinctive properties of this compound. Several analogous compounds serve as important reference points for this analysis.

Cyclohexyl phenyl ketone (C₁₃H₁₆O, MW: 188.27 g/mol) represents the fundamental structural backbone from which more complex derivatives are derived. X-ray crystallographic studies reveal that in this compound, the cyclohexyl ring adopts a chair conformation with its least-squares plane oriented at an angle of 55.48° to the phenyl ring. This basic structural arrangement provides a foundation for understanding the more complex derivatives.

Para-substituted analogs include cyclohexyl 4-methylphenyl ketone (C₁₄H₁₈O, MW: 202.29 g/mol), which introduces a simple electron-donating alkyl substituent. The methyl group exerts primarily inductive effects on the electronic properties of the aromatic ring without significantly altering the overall molecular geometry.

Halogenated derivatives such as cyclohexyl 3,4-difluorophenyl ketone (C₁₃H₁₄F₂O, MW: 224.25 g/mol) and cyclohexyl 3,4-dichlorophenyl ketone (C₁₃H₁₄Cl₂O, MW: 257.15 g/mol) incorporate electron-withdrawing substituents that substantially alter the electronic character of the phenyl ring through both inductive and resonance effects.

The most structurally similar analog is cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (C₁₈H₂₅NO, MW: 271.40 g/mol), which differs from our target compound only in the saturation level of the nitrogen heterocycle. This compound (CAS: 898777-04-3) features a fully saturated pyrrolidine ring, in contrast to the partially unsaturated 3-pyrroline moiety in our target compound.

Table 1 summarizes key structural parameters of these analogous compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Cyclohexyl phenyl ketone | C₁₃H₁₆O | 188.27 | Base structure, no substituents |

| Cyclohexyl 4-methylphenyl ketone | C₁₄H₁₈O | 202.29 | Electron-donating methyl at para position |

| Cyclohexyl 3,4-difluorophenyl ketone | C₁₃H₁₄F₂O | 224.25 | Electron-withdrawing fluorine substituents |

| Cyclohexyl 3,4-dichlorophenyl ketone | C₁₃H₁₄Cl₂O | 257.15 | Electron-withdrawing chlorine substituents |

| Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone | C₁₈H₂₅NO | 271.40 | Saturated nitrogen heterocycle |

| This compound | C₁₈H₂₃NO | 269.38 | Unsaturated nitrogen heterocycle |

The distinctive feature of this compound is the presence of the 3-pyrroline ring with its double bond. This structural element creates several key differences compared to the pyrrolidine analog:

The double bond reduces the conformational flexibility of the heterocyclic ring, creating a more rigid structure with restricted rotational degrees of freedom.

The unsaturation affects the hybridization of the carbon atoms involved in the double bond (sp² versus sp³), altering bond angles and the spatial arrangement of the ring.

The electronic properties of the nitrogen atom are modified by the adjacent double bond, affecting its electron-donating capacity and basicity.

The π-electrons in the double bond create potential for extended conjugation effects that are absent in the saturated analog.

These structural differences manifest in altered physical properties, including a slightly lower molecular weight (269.38 g/mol versus 271.40 g/mol) and potentially different solubility characteristics due to changes in polarity and hydrogen-bonding capacity.

特性

IUPAC Name |

cyclohexyl-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h4-5,8-11,16H,1-3,6-7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEGRTQUBQQLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643060 | |

| Record name | Cyclohexyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-87-9 | |

| Record name | Cyclohexyl[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone typically involves the reaction of cyclohexanone with 4-(3-pyrrolinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired ketone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

化学反応の分析

Types of Reactions

Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

Reduction: Alcohols derived from the reduction of the ketone group.

Substitution: Phenyl derivatives with various substituents, depending on the reagents used.

科学的研究の応用

Synthesis of Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone

The synthesis of this compound typically involves the reaction of cyclohexanone with 4-(3-pyrrolinomethyl)benzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired ketone product.

Key Steps in Synthesis:

- Formation of Aldol Product: Cyclohexanone reacts with 4-(3-pyrrolinomethyl)benzaldehyde.

- Refluxing: The reaction mixture is heated to promote the condensation reaction.

- Purification: The resulting product is purified through crystallization techniques.

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemistry

- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules that can be used in various chemical reactions.

Biology

- Enzyme Interaction Studies: It can be utilized in studies involving enzyme interactions and metabolic pathways, helping researchers understand biochemical processes at a molecular level.

- Potential Pharmacological Uses: Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, which could lead to its use as an inhibitor or activator in biochemical pathways.

Industry

- Specialty Chemicals Production: The compound is employed in the production of specialty chemicals and materials, particularly in sectors requiring unique chemical properties for applications such as coatings, adhesives, and pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with specific enzymes demonstrated its potential as a biochemical modulator. The compound was found to influence enzyme activity significantly, suggesting its utility in drug development aimed at targeting metabolic diseases.

Case Study 2: Synthesis Efficiency

Research on synthesis methods revealed that using continuous flow synthesis techniques for producing this compound allowed for higher yields and purity compared to traditional batch methods. This efficiency makes it more viable for industrial applications where large quantities are required.

作用機序

The mechanism of action of Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Cycloalkyl Phenyl Ketones: Reactivity Trends

Kinetic studies on sodium borohydride reductions of cycloalkyl phenyl ketones (e.g., cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl derivatives) reveal significant reactivity differences due to ring strain and conformational effects (Table 1) :

Table 1: Relative Reaction Rates of Cycloalkyl Phenyl Ketones at 0°C

| Compound | Relative Rate (vs. Acetophenone) |

|---|---|

| Cyclopropyl phenyl ketone | 0.12 |

| Cyclobutyl phenyl ketone | 0.23 |

| Cyclopentyl phenyl ketone | 0.36 |

| Cyclohexyl phenyl ketone | 0.25 |

Key Findings :

- Cyclopropyl phenyl ketone exhibits the lowest reactivity due to high angular strain in the three-membered ring, which destabilizes the transition state during hydride attack .

- Cyclopentyl phenyl ketone shows the highest reactivity among cycloalkyl analogs, attributed to reduced ring strain and optimal bond angles favoring nucleophilic addition .

- Cyclohexyl phenyl ketone has intermediate reactivity. Its slower rate compared to cyclopentyl derivatives may arise from increased conformational flexibility, which disperses strain energy away from the reaction site .

Substituted Cyclohexyl Phenyl Ketones: Electronic and Steric Effects

Cyclohexyl 4-(3-Pyrrolinomethyl)phenyl Ketone vs. Cyclobutyl 4-(Pyrrolidinomethyl)phenyl Ketone

- Structural Differences: The cyclobutyl analog (CAS: 898776-99-3) has a four-membered ring and a pyrrolidinomethyl substituent instead of pyrrolinomethyl. Its molecular formula is C₁₆H₂₁NO (MW: 243.35 g/mol) .

- The pyrrolidinomethyl group (saturated) may enhance solubility in polar solvents compared to the unsaturated pyrrolinomethyl group in the target compound .

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl Ketone

- This derivative (CAS: 1346523-52-1) features a dioxolane ring substituent, contributing to a molecular weight of 274.36 g/mol .

- Electronic Effects: The electron-withdrawing dioxolane group may decrease the ketone's electrophilicity, contrasting with the electron-donating pyrrolinomethyl group in the target compound. This difference could influence reaction pathways in nucleophilic additions .

生物活性

Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexyl and pyrrolinomethyl substituents attached to a phenyl ketone moiety. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activities and influence metabolic pathways. The compound's mechanism involves binding to receptors or enzymes, potentially altering cellular processes such as apoptosis and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In studies assessing its efficacy against various microorganisms, it demonstrated moderate activity against certain strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 500 µg/mL to 1000 µg/mL for specific pathogens .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of similar compounds have been reported to enhance mitochondrial bioenergetics, which is crucial for cellular survival and proliferation in cancer cells .

Case Studies

-

Neuropeptide Y Y5-Receptor Antagonism :

A study explored the structural optimization of small molecules derived from cyclohexyl frameworks, including this compound. These compounds acted as antagonists at the neuropeptide Y Y5 receptor, which is implicated in regulating food intake and obesity. The optimized analogs exhibited improved potency with a Ki value of 3 nM at the Y5 receptor, suggesting potential therapeutic applications in obesity management . -

Cytoprotective Activity :

Investigations into the cytoprotective effects of cyclohexyl derivatives revealed their ability to enhance mitochondrial function. The compounds were assessed for their protective effects against oxidative stress in neuronal cells, highlighting their potential role in treating neurodegenerative diseases .

Research Findings Summary

Q & A

Q. Methodological Optimization :

- Temperature : Kinetic studies show that reaction rates for cyclohexyl phenyl ketones with NaBH₄ vary non-linearly with ring size (e.g., cyclopentyl > cyclohexyl at 0°C), suggesting temperature-dependent steric hindrance .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) may improve hydride accessibility to the ketonic carbon.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the product, confirmed via NMR and HPLC-MS .

Which analytical techniques are most effective for characterizing the structural conformation of this compound?

Basic Research Focus

Key techniques include:

- X-ray Crystallography : Resolves bond angles and torsional strain in the cyclohexyl ring and ketone moiety, critical for understanding steric interactions .

- Dynamic NMR (DNMR) : Detects conformational flexibility in the pyrrolinomethyl side chain by monitoring coalescence temperatures of diastereotopic protons .

- FT-IR Spectroscopy : Identifies carbonyl stretching frequencies (∼1700 cm⁻¹), with shifts indicating electronic effects from the substituents .

Q. Data Interpretation :

- Conformational Analysis : The cyclohexyl ring adopts a chair conformation, minimizing steric clash with the phenyl ketone group. Angular strain in smaller rings (e.g., cyclopropyl analogs) reduces reactivity, as shown in comparative kinetic studies .

How do steric and electronic factors influence the reactivity of this compound in nucleophilic addition reactions compared to other cycloalkyl phenyl ketones?

Q. Advanced Research Focus

- Steric Effects : The cyclohexyl group introduces significant steric hindrance, slowing nucleophilic attack at the ketonic carbon. For example, NaBH₄ reduction rates at 0°C follow: cyclopentyl (0.36) > cyclohexyl (0.25) > cyclobutyl (0.23) > cyclopropyl (0.12) (relative to acetophenone = 1.0) .

- Electronic Effects : Electron-donating groups (e.g., pyrrolinomethyl) increase electron density at the ketone, enhancing hydride affinity. However, steric shielding from the cyclohexyl group counterbalances this effect, leading to slower overall kinetics .

Q. Methodological Insight :

- Competitive Kinetics : Compare second-order rate constants (k₂) under identical conditions to isolate steric vs. electronic contributions .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state geometries to quantify steric barriers .

What computational modeling approaches are suitable for predicting the physicochemical properties of this compound, and how do these models align with experimental data?

Q. Advanced Research Focus

- QSAR/QSPR Models : Use quantum-chemical descriptors (e.g., HOMO-LUMO gap, dipole moment) to predict solubility, logP, and reactivity. Neural networks trained on cycloalkyl ketone datasets achieve >90% accuracy in property prediction .

- Molecular Dynamics (MD) : Simulates solvent interactions and diffusion coefficients, validated against experimental HPLC retention times .

Q. Case Study :

- Hydration Free Energy : Predicted values (ΔGhyd ≈ -15.2 kcal/mol) align with experimental solubility data in aqueous ethanol (5–10 mg/mL at 25°C) .

How does the regioselectivity of this compound in epoxidation reactions compare to structurally analogous ketones?

Q. Advanced Research Focus

- Epoxidation Mechanism : Cyclohexyl phenyl ketones act as catalysts in hydrogen peroxide-mediated epoxidation. Regioselectivity is influenced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。